Asimadoline

Description

Properties

IUPAC Name |

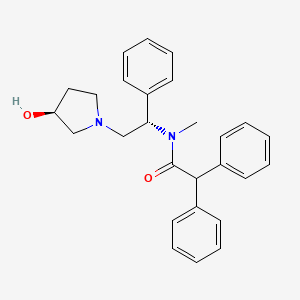

N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-28(25(21-11-5-2-6-12-21)20-29-18-17-24(30)19-29)27(31)26(22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-16,24-26,30H,17-20H2,1H3/t24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHLHNYVMZCADTC-LOSJGSFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCC(C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CN1CC[C@@H](C1)O)C2=CC=CC=C2)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60165285 | |

| Record name | Asimadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153205-46-0 | |

| Record name | Asimadoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153205-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Asimadoline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153205460 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Asimadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Asimadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60165285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ASIMADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0VK52NV5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Asimadoline's Mechanism of Action on Visceral Afferent Nerves: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of asimadoline, a peripherally restricted kappa-opioid receptor (KOR) agonist, with a specific focus on its effects on visceral afferent nerves. This document details the molecular interactions, downstream signaling pathways, and the physiological consequences of this compound's activity, supported by quantitative data, detailed experimental protocols, and visual diagrams of the key processes.

Core Mechanism: Selective Kappa-Opioid Receptor Agonism

This compound exerts its primary effects by acting as a potent and selective full agonist at kappa-opioid receptors (KORs).[1][2][3][4][5] These receptors are G-protein coupled receptors (GPCRs) predominantly located on the terminals of visceral afferent neurons, which are responsible for transmitting sensory information, including pain, from the viscera to the central nervous system. This compound's peripheral action is a key characteristic, as its structure limits its ability to cross the blood-brain barrier, thereby minimizing central nervous system (CNS) side effects such as dysphoria and sedation that are common with other KOR agonists.

Receptor Binding and Selectivity

This compound exhibits high affinity and selectivity for the human kappa-opioid receptor. Radioligand binding assays have demonstrated a significantly higher affinity for KORs compared to mu- and delta-opioid receptors.

| Receptor Type | IC50 (nM) | Ki (nM) | Selectivity Ratio (κ:μ:δ) |

| Human recombinant κ-opioid receptor | 1.2 | 0.6 | 1:501:498 |

| Human recombinant μ-opioid receptor | 601 | 216 | |

| Human recombinant δ-opioid receptor | 597 | 313 | |

| Guinea pig brain κ-opioid receptor | 3-6 |

Table 1: this compound Receptor Binding Affinity and Selectivity. Data from radioligand binding assays in CHO cells expressing human recombinant opioid receptors and guinea pig brain tissue.

Molecular Signaling Cascade

Upon binding to KORs on visceral afferent nerve terminals, this compound initiates a cascade of intracellular signaling events mediated by the Gi/o family of G-proteins. This leads to the dissociation of the G-protein into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors, ultimately reducing neuronal excitability and inhibiting the transmission of nociceptive signals.

Downstream Signaling Pathways

The activation of KORs by this compound triggers two primary downstream pathways that contribute to its analgesic effect on visceral afferent nerves:

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit directly interacts with and inhibits N-type (CaV2.2) and P/Q-type (CaV2.1) voltage-gated calcium channels. This inhibition reduces calcium influx into the presynaptic terminal, which is a critical step for the release of excitatory neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP) that are involved in pain signaling.

-

Activation of G-protein-coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit also binds to and activates GIRK channels. This leads to an efflux of potassium ions from the neuron, causing hyperpolarization of the cell membrane. This hyperpolarization moves the membrane potential further from the threshold required to fire an action potential, thereby decreasing the neuron's excitability.

Experimental Protocols

The following sections describe the methodologies used in key experiments to elucidate the mechanism of action of this compound on visceral afferent nerves.

In Vitro Electrophysiological Recording from Visceral Afferent Neurons

This protocol is designed to directly measure the electrical activity of visceral afferent neurons and assess the effect of this compound on their excitability.

Objective: To determine if this compound reduces the firing rate and hyperpolarizes the membrane potential of visceral afferent neurons.

Methodology:

-

Tissue Preparation:

-

Euthanize a rodent model (e.g., rat or mouse) according to approved animal care protocols.

-

Dissect the colon or other visceral organ along with its innervating mesenteric nerves and the associated dorsal root ganglia (DRG).

-

Place the tissue in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF) at physiological temperature.

-

-

Electrophysiological Recording:

-

Using a dissecting microscope, identify a mesenteric nerve bundle.

-

Gently tease apart the nerve bundle to isolate a small filament containing a few active afferent fibers.

-

Place the nerve filament onto a recording electrode to measure extracellular action potentials.

-

Alternatively, for intracellular recordings, dissect individual DRG neurons and use the whole-cell patch-clamp technique.

-

-

Experimental Procedure:

-

Establish a baseline recording of spontaneous and mechanically or chemically evoked neuronal activity. Mechanical stimulation can be applied using calibrated von Frey filaments or a servo-controlled mechanical stimulator. Chemical stimulation can be achieved by applying inflammatory mediators (e.g., bradykinin, prostaglandin E2) or capsaicin to the receptive field.

-

Perfuse the recording chamber with aCSF containing this compound at various concentrations.

-

Record the changes in neuronal firing frequency, membrane potential, and response to mechanical or chemical stimuli.

-

To confirm the involvement of KORs, co-administer a selective KOR antagonist (e.g., nor-binaltorphimine) and observe if the effects of this compound are reversed.

-

In Vivo Calcium Imaging of Dorsal Root Ganglion Neurons

This technique allows for the visualization of changes in intracellular calcium concentrations in a large population of DRG neurons in a living animal, providing a measure of neuronal activity in response to visceral stimuli and pharmacological agents.

Objective: To visualize and quantify the inhibitory effect of this compound on the activation of visceral afferent neurons in the DRG.

Methodology:

-

Animal Preparation:

-

Use a transgenic mouse expressing a genetically encoded calcium indicator (e.g., GCaMP) in sensory neurons or introduce the indicator via viral vector injection.

-

Anesthetize the mouse and perform a laminectomy to expose the DRG of interest (e.g., lumbar DRG for colorectal afferents).

-

Stabilize the spinal column to minimize movement artifacts during imaging.

-

-

Imaging Setup:

-

Use a two-photon or confocal microscope to visualize the GCaMP fluorescence in the exposed DRG.

-

-

Experimental Procedure:

-

Record baseline fluorescence of the DRG neurons.

-

Induce visceral stimulation, for example, through colorectal distension (CRD) using an inflatable balloon catheter.

-

Capture the increase in GCaMP fluorescence in individual neurons, indicating their activation in response to the stimulus.

-

Administer this compound systemically or locally.

-

Repeat the visceral stimulation and record the changes in GCaMP fluorescence. A reduction in the number of activated neurons or the intensity of the fluorescence signal indicates an inhibitory effect of this compound.

-

Colorectal Distension (CRD) Model

The CRD model is a widely used preclinical model to assess visceral nociception and the efficacy of analgesic compounds.

Objective: To evaluate the in vivo analgesic effect of this compound on visceral pain.

Methodology:

-

Animal Preparation:

-

Lightly anesthetize a rat or mouse.

-

Insert a small, flexible balloon catheter into the descending colon and rectum.

-

-

Experimental Procedure:

-

After the animal has recovered from anesthesia, connect the catheter to a barostat or pressure transducer to control the inflation of the balloon.

-

Administer this compound or a vehicle control to the animal.

-

Apply graded phasic distensions of the colon by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg).

-

Measure the visceromotor response (VMR), which is the contraction of the abdominal and hindlimb musculature, as a quantifiable measure of the pain response. The VMR can be assessed by visual observation and scoring or by electromyographic (EMG) recordings of the abdominal muscles.

-

A significant reduction in the VMR at a given distension pressure in the this compound-treated group compared to the control group indicates an analgesic effect.

-

Conclusion

This compound's mechanism of action on visceral afferent nerves is a well-defined process initiated by its selective agonism at peripheral kappa-opioid receptors. This leads to the activation of Gi/o protein-mediated signaling pathways, resulting in the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium channels. The synergistic effect of these actions is a reduction in neuronal excitability and the inhibition of pro-nociceptive neurotransmitter release, ultimately leading to the attenuation of visceral pain. The experimental models and protocols described herein provide a robust framework for the continued investigation of this compound and other peripherally acting analgesics for the treatment of visceral pain disorders.

References

- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vivo Calcium Imaging of Dorsal Root Ganglia Neurons' Response to Somatic and Visceral Stimuli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. An anesthesia protocol for robust and repeatable measurement of behavioral visceromotor responses to colorectal distension in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of model of visceral pain due to colorectal distension and its behavioral assessment in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Asimadoline: A Technical Overview of its Discovery and Original Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the discovery and initial therapeutic focus of Asimadoline (EMD-61753), a peripherally selective kappa-opioid receptor (KOR) agonist. Originally developed by Merck KGaA, this compound was first investigated as a novel analgesic for peripheral pain, such as that associated with arthritis.[1][2] Its mechanism of action, centered on the activation of KORs predominantly located in the digestive tract, led to a strategic shift in its clinical development towards visceral pain, specifically irritable bowel syndrome (IBS).[1][2][3] This document details the preclinical and clinical data that defined its initial therapeutic trajectory, including receptor binding affinity, pharmacokinetic profiles, and outcomes from early clinical evaluations. Experimental methodologies are described, and key data are presented in tabular and graphical formats to facilitate a comprehensive understanding of this compound's foundational research.

Introduction

This compound is a small molecule therapeutic agent that emerged from research into peripherally acting analgesics. The rationale for its development was to create a pain-relieving compound that avoids the central nervous system (CNS) side effects, such as dysphoria and sedation, commonly associated with centrally acting KOR agonists. This is achieved through its limited ability to cross the blood-brain barrier.

Initially, the therapeutic target for this compound was peripheral inflammatory pain. However, the high concentration of kappa-opioid receptors in the gastrointestinal (GI) tract and their role in modulating visceral pain and motility prompted a redirection of its clinical investigation towards functional bowel disorders. This guide will explore the seminal data and experimental frameworks that characterized the early development of this compound.

Discovery and Physicochemical Properties

This compound, with the laboratory designation EMD-61753, was discovered and initially developed by Merck KGaA of Darmstadt, Germany. It is a diphenylmethane derivative with the chemical formula C₂₇H₃₀N₂O₂ and a molecular weight of 414.549 g/mol .

Mechanism of Action: Kappa-Opioid Receptor Agonism

This compound is a potent and highly selective agonist for the kappa-opioid receptor. KORs are G-protein coupled receptors that, upon activation, initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic adenosine monophosphate (cAMP), and modulation of ion channel activity. This ultimately results in a hyperpolarization of the neuronal membrane and a reduction in neuronal excitability, which in the context of the GI tract, leads to decreased visceral pain signaling.

Kappa-Opioid Receptor Signaling Pathway

The activation of KOR by this compound triggers a cascade of intracellular events aimed at reducing neuronal excitability. The binding of this compound to the KOR promotes the exchange of GDP for GTP on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα and Gβγ subunits, which then interact with downstream effectors to produce the analgesic effect.

Preclinical Pharmacology

Receptor Binding Affinity and Selectivity

This compound's affinity for opioid receptors was determined using radioligand binding assays. These experiments are crucial for establishing the potency and selectivity of a drug candidate.

Table 1: this compound Receptor Binding Affinity

| Receptor | Species | Preparation | IC₅₀ (nM) | Kᵢ (nM) | Reference |

| Kappa (κ) | Human (recombinant) | CHO Cells | 1.2 | 0.6 | |

| Kappa (κ) | Guinea Pig | Brain | 3-6 | - | |

| Mu (μ) | Human (recombinant) | CHO Cells | 601 | 216 | |

| Delta (δ) | Human (recombinant) | CHO Cells | 597 | 313 |

IC₅₀: Half-maximal inhibitory concentration; Kᵢ: Inhibitory constant; CHO: Chinese Hamster Ovary.

The data clearly indicate that this compound is a highly potent and selective agonist for the kappa-opioid receptor, with approximately 400- to 500-fold lower affinity for the mu and delta-opioid receptors.

Experimental Protocol: Radioligand Binding Assay

A representative protocol for a competitive radioligand binding assay to determine the binding affinity of this compound is as follows:

-

Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant kappa, mu, or delta-opioid receptor are prepared.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl (pH 7.4), is used.

-

Radioligand: A specific radiolabeled ligand for each receptor is used (e.g., [³H]-U-69,593 for KOR).

-

Incubation: Cell membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

In Vivo Models of Pain

The initial therapeutic indication for this compound was for the treatment of peripheral pain, such as arthritis. Its efficacy was evaluated in various animal models of pain. Later, as the focus shifted to visceral pain, models such as the colonic distension model in rats were employed to assess its effects on visceral hypersensitivity.

Experimental Protocol: Colonic Distension Model in Rats

-

Animal Preparation: Male Wistar rats are typically used. A balloon catheter is inserted into the descending colon.

-

Distension: The colon is distended by inflating the balloon with air to various pressures.

-

Nociceptive Response Measurement: The visceromotor response (VMR), typically a contraction of the abdominal muscles, is quantified by electromyography (EMG).

-

Drug Administration: this compound or a vehicle is administered, often orally or intraperitoneally, before the colonic distension.

-

Data Analysis: The VMR at different distension pressures is compared between the this compound-treated and control groups to assess the analgesic effect.

Human Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in humans, providing essential information on its absorption, distribution, metabolism, and excretion.

Table 2: Human Pharmacokinetic Parameters of this compound

| Parameter | Value | Condition | Reference |

| Tₘₐₓ (hours) | 0.5 - 2 | Single oral dose (2.5-15 mg) | |

| Cₘₐₓ (ng/mL) | 80 - 120 | Single 5 mg oral dose | |

| t₁/₂ (hours) | ~5.5 | Single oral dose | |

| t₁/₂ (hours) | 15 - 20 | Repeated oral administration (2.5 mg) |

Tₘₐₓ: Time to maximum plasma concentration; Cₘₐₓ: Maximum plasma concentration; t₁/₂: Elimination half-life.

Clinical Development for Irritable Bowel Syndrome

The primary focus of this compound's clinical development shifted to irritable bowel syndrome (IBS), particularly the diarrhea-predominant subtype (D-IBS), based on the understanding of the role of kappa-opioid receptors in the gut.

Phase IIb Clinical Trial (NCT00454688)

A significant phase IIb clinical trial evaluated the efficacy and safety of this compound in patients with IBS. This randomized, double-blind, placebo-controlled study enrolled 596 patients. While the primary endpoint was not met in the overall intent-to-treat population, a pre-planned subgroup analysis revealed significant efficacy in D-IBS patients with at least moderate baseline pain.

Table 3: Key Efficacy Endpoints in D-IBS Patients with Moderate Pain (this compound 0.5 mg vs. Placebo)

| Endpoint | This compound 0.5 mg | Placebo | p-value | Reference |

| Months of Adequate Relief of IBS Pain/Discomfort (%) | 46.7 | 20.0 | <0.05 | |

| Adequate Relief of IBS Symptoms (%) | 46.7 | 23.0 | <0.05 | |

| Change in Pain Score (Week 12) | -1.6 | -0.7 | <0.05 | |

| Pain-Free Days (%) | 42.9 | 18.0 | <0.05 | |

| Change in Stool Frequency | -2.3 | -0.3 | <0.05 |

Conclusion

This compound was discovered by Merck KGaA as a peripherally selective kappa-opioid receptor agonist with an initial therapeutic indication for peripheral pain. Its potent and selective action on KORs, coupled with a favorable pharmacokinetic profile that limits CNS exposure, made it a promising drug candidate. Preclinical studies in animal models of pain and subsequent clinical trials in humans led to a strategic shift in its development towards treating visceral pain associated with irritable bowel syndrome. The results of the Phase IIb clinical trial, in particular, highlighted its potential benefit for patients with diarrhea-predominant IBS and moderate to severe pain. This foundational research established this compound as a significant compound in the exploration of peripherally acting opioid agonists for gastrointestinal disorders.

References

Asimadoline: A Technical Profile of its Kappa-Opioid Receptor Binding Affinity and Selectivity

An In-depth Guide for Researchers and Drug Development Professionals

Asimadoline is a potent and highly selective kappa-opioid receptor (KOR) agonist that has been investigated for its therapeutic potential in various conditions, particularly those involving visceral pain such as irritable bowel syndrome (IBS).[1][2] Its pharmacological profile is characterized by a high affinity for the KOR with significantly lower affinity for the mu-opioid (MOR) and delta-opioid (DOR) receptors, making it a valuable tool for studying the peripheral kappa-opioid system.[3][4] This technical guide provides a comprehensive overview of this compound's binding characteristics, the experimental protocols used for its assessment, and the associated signaling pathways.

Quantitative Binding Affinity and Selectivity Data

The binding affinity of this compound for opioid receptors has been determined through radioligand binding assays, yielding quantitative measures such as the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki). These values demonstrate this compound's potent and selective interaction with the KOR.

| Receptor | Species/System | IC50 (nM) | Ki (nM) |

| Kappa (κ) | Human Recombinant (CHO cells) | 1.2 | 0.6 |

| Guinea Pig Brain | 3-6 | - | |

| Mu (μ) | Human Recombinant (CHO cells) | 601 | 216 |

| Delta (δ) | Human Recombinant (CHO cells) | 597 | 313 |

Data compiled from multiple sources.[3]

The selectivity of this compound for the kappa-opioid receptor is a key feature of its pharmacological profile. Based on studies with human recombinant receptors, this compound exhibits a κ:μ:δ binding ratio of approximately 1:501:498. This high degree of selectivity minimizes the potential for off-target effects associated with MOR and DOR activation, such as respiratory depression, euphoria, and dependence, which are common with less selective opioids.

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity is primarily achieved through competitive radioligand binding assays. The following is a detailed methodology based on standard practices for assessing ligand binding to G-protein coupled receptors.

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the kappa-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor.

-

Radioligand: A high-affinity KOR-selective radioligand, such as [³H]U69,593.

-

Test Compound: this compound.

-

Non-specific Binding Control: A high concentration of a non-radiolabeled KOR agonist (e.g., unlabeled U69,593) to determine non-specific binding.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) containing divalent cations like MgCl2.

-

Filtration System: Glass fiber filters and a cell harvester for separating bound from free radioligand.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation:

-

Cultured cells expressing the human KOR are harvested.

-

The cells are homogenized in a cold buffer and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Varying concentrations of this compound are incubated with the cell membrane preparation and a fixed concentration of the radioligand ([³H]U69,593).

-

Control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand) are included.

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient duration to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Separation of Bound and Free Ligand:

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand.

-

The filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Signaling Pathways

This compound is a full agonist at the kappa-opioid receptor. KORs are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory Gi/o proteins. The binding of this compound to the KOR initiates a cascade of intracellular signaling events.

Upon activation by this compound, the Gi/o protein dissociates into its Gαi/o and Gβγ subunits. The Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The Gβγ subunit can modulate ion channel activity, such as activating G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels. This collective action results in a reduction of neuronal excitability and neurotransmitter release, which is the basis for its analgesic effects in the peripheral nervous system.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride | Kappa-Opioid Agonist [benchchem.com]

The Preclinical Pharmacokinetic Profile of Asimadoline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asimadoline (EMD-61753) is a potent and peripherally selective kappa-opioid receptor (κ-opioid) agonist that has been investigated for various therapeutic indications, including irritable bowel syndrome (IBS) and other pain conditions. Its peripheral selectivity is a key characteristic, aiming to provide analgesic effects without the central nervous system side effects associated with other opioids. Understanding the pharmacokinetic (PK) and oral bioavailability profile of this compound in preclinical models is crucial for the design and interpretation of non-clinical safety and efficacy studies, as well as for predicting its behavior in humans. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, summarizing key data and detailing experimental methodologies.

Pharmacokinetic Properties of this compound in Preclinical Species

This compound has been evaluated in several preclinical species, primarily in rats, dogs, and monkeys. The following tables summarize the key pharmacokinetic parameters observed in these models.

Table 1: Oral Bioavailability and Absorption of this compound

| Parameter | Rat | Dog | Monkey | Source(s) |

| Oral Bioavailability (%) | 14 | 20 | 6 | [1] |

| Absorption Rate (%) | 80 | >90 | >90 | [1] |

Table 2: Distribution and Elimination of this compound

| Parameter | Rat | Dog | Monkey | Source(s) |

| Plasma Protein Binding (%) | 95-97 | 95-97 | 95-97 | [1] |

| Plasma Elimination Half-life | < 1 hour | < 1 hour | < 1 hour | [1] |

Key Observations:

-

High Absorption, Low Bioavailability: this compound is well-absorbed from the gastrointestinal tract in all species tested. However, its oral bioavailability is markedly low, indicating significant first-pass metabolism.[1]

-

High Plasma Protein Binding: this compound is extensively bound to plasma proteins, which can influence its distribution and availability to target tissues.

-

Rapid Elimination: The plasma elimination half-life of this compound is short in preclinical species, suggesting rapid clearance from the systemic circulation.

Metabolism of this compound

The low oral bioavailability of this compound is primarily attributed to a distinct first-pass metabolism. In vivo studies in rats and dogs have identified the major metabolic pathway as glucuronidation. The primary metabolite found in plasma and bile is the glucuronide of this compound. In addition to glucuronidation, at least 10 other Phase 1 metabolites have been identified in urine and feces, which are mainly products of aromatic hydroxylation and subsequent conjugation, as well as oxidative opening of the 3-hydroxypyrrolidine ring. The cytochrome P450 (CYP) enzymes involved in the formation of these Phase 1 metabolites include CYP2C9, CYP2C19, CYP2D6, and CYP3A4.

Experimental Methodologies

This section details the typical experimental protocols used to generate the pharmacokinetic data for this compound in preclinical models.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile and oral bioavailability of this compound in preclinical species.

Animal Models:

-

Male and female Sprague-Dawley rats

-

Male and female Beagle dogs

-

Male and female Cynomolgus monkeys

Dosing and Administration:

-

Oral (PO): this compound is typically formulated as a suspension or solution in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water. The formulation is administered via oral gavage at a specified dose volume (e.g., 10 mL/kg for rats, 5 mL/kg for dogs and monkeys). Animals are typically fasted overnight prior to dosing.

-

Intravenous (IV): For determination of absolute bioavailability, this compound is administered as a solution in a suitable vehicle (e.g., saline or a co-solvent system) via a single bolus injection into a tail vein (rats) or a cephalic or saphenous vein (dogs and monkeys).

Blood Sampling: Serial blood samples are collected at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours). Blood is collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to obtain plasma. Plasma samples are stored frozen (e.g., at -80°C) until analysis.

Bioanalytical Method: Plasma concentrations of this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The general workflow for this analysis is outlined in the diagram below.

References

Asimadoline Pharmacodynamics in the Isolated Guinea Pig Ileum Assay: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of asimadoline, a potent and selective kappa-opioid receptor (KOR) agonist, as characterized by the isolated guinea pig ileum assay. This classic ex vivo model is instrumental in evaluating the effects of opioids on gastrointestinal motility and neurotransmission.

Introduction to this compound

This compound is a diaryl acetamide derivative investigated for its therapeutic potential in visceral pain and disorders of gut motility, such as irritable bowel syndrome (IBS).[1] Its mechanism of action is centered on its high affinity and selectivity for the kappa-opioid receptor. The guinea pig ileum, with its rich network of myenteric neurons expressing opioid receptors, serves as a crucial translational model for elucidating the functional consequences of KOR activation.

Core Pharmacodynamics and Mechanism of Action

In the guinea pig ileum, this compound functions as a potent, full agonist at kappa-opioid receptors.[2] These receptors are primarily located presynaptically on cholinergic neurons within the myenteric plexus. Activation of these Gi/o protein-coupled receptors inhibits the release of excitatory neurotransmitters, most notably acetylcholine (ACh), thereby suppressing nerve-mediated smooth muscle contractions.

Signaling Pathway

The binding of this compound to presynaptic KORs initiates an intracellular signaling cascade that culminates in the inhibition of neurotransmitter release. This involves:

-

Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP).

-

Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization.

-

Inhibition of voltage-gated calcium channels (VGCCs), reducing calcium influx required for vesicular release of acetylcholine.

The net effect is a reduction in ACh release into the synaptic cleft, leading to decreased stimulation of postsynaptic muscarinic receptors on the ileal smooth muscle and, consequently, muscle relaxation or inhibition of contraction.[3]

Quantitative Data Summary

The potency and selectivity of this compound have been quantified in various assays. The following tables summarize key data points, with a focus on findings from guinea pig tissue.

Table 1: this compound Receptor Binding Affinity and Functional Potency

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| IC₅₀ (KOR) | Guinea Pig | 5.6 nM | [1][4] |

| IC₅₀ (KOR) | Guinea Pig Brain | 3-6 nM | |

| IC₅₀ (KOR) | Human (recombinant) | 1.2 nM |

| Functional Activity | Guinea Pig Ileum | Full Agonist | |

Table 2: this compound Receptor Selectivity Profile (Human Recombinant Receptors)

| Receptor | Binding Parameter | Value | Selectivity Ratio (KOR:Receptor) | Reference |

|---|---|---|---|---|

| Kappa (κ) | IC₅₀ | 1.2 nM | 1 | |

| Mu (μ) | IC₅₀ | 601 nM | ~501 |

| Delta (δ) | IC₅₀ | 597 nM | ~498 | |

Experimental Protocols

The following section details a representative methodology for assessing the pharmacodynamics of this compound in an isolated guinea pig ileum preparation.

Tissue Preparation

-

Animal Sacrifice: A male Dunkin-Hartley guinea pig (250-350g) is euthanized via cervical dislocation, followed by exsanguination, in accordance with institutional animal care guidelines.

-

Ileum Dissection: The abdomen is opened, and a terminal segment of the ileum (approximately 10-15 cm from the ileo-caecal junction) is excised and placed in cold, oxygenated Krebs-bicarbonate solution.

-

Myenteric Plexus-Longitudinal Muscle (LMMP) Preparation: The ileal segment is threaded onto a glass rod. The longitudinal muscle layer, containing the attached myenteric plexus, is carefully peeled away from the underlying circular muscle and mucosa to create thin strips.

Functional Assay: Electrically Stimulated Contractions

This assay measures the ability of this compound to inhibit neuronally-mediated muscle contractions.

-

Mounting: An LMMP strip is suspended vertically in a 10 mL organ bath containing Krebs-bicarbonate solution, maintained at 37°C, and continuously gassed with 95% O₂ / 5% CO₂. The lower end is fixed, and the upper end is connected to an isometric force transducer.

-

Equilibration: The tissue is placed under a resting tension of 1.0 g and allowed to equilibrate for 60 minutes, with washouts every 15 minutes.

-

Stimulation: The tissue is subjected to electrical field stimulation (EFS) using two platinum electrodes running parallel to the preparation. Typical parameters are: 0.1-1 Hz frequency, 0.5 ms pulse duration, and supramaximal voltage. This stimulation elicits consistent, submaximal "twitch" contractions due to the release of endogenous acetylcholine.

-

Drug Administration: Once stable twitch responses are established, a cumulative concentration-response curve is generated. This compound is added to the organ bath in increasing concentrations (e.g., 0.1 nM to 1 µM) at set intervals, allowing the response to stabilize at each concentration.

-

Data Acquisition: The magnitude of the isometric contractions is recorded continuously. The inhibitory effect of this compound is measured as the percentage reduction in the EFS-induced twitch height compared to the pre-drug baseline.

-

Data Analysis: The results are plotted as the percentage inhibition of contraction versus the log concentration of this compound. An IC₅₀ value (the concentration of drug that produces 50% of its maximal inhibitory effect) is calculated using non-linear regression analysis.

Conclusion

The isolated guinea pig ileum assay robustly demonstrates that this compound is a potent, full kappa-opioid receptor agonist. Its pharmacodynamic profile is characterized by a high affinity for guinea pig KORs (IC₅₀ of 5.6 nM) and the subsequent inhibition of neurally-mediated cholinergic contractions. This ex vivo data provides a strong mechanistic foundation for understanding this compound's effects on visceral sensation and motility, validating the guinea pig ileum as an essential tool in the preclinical assessment of KOR-targeted therapeutics.

References

- 1. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulatory role of enteric mu and kappa opioid receptors in the release of acetylcholine and norepinephrine from guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

Initial in vitro characterization of Asimadoline as a kappa-opioid agonist

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Asimadoline (formerly EMD-61753) is a diarylacetamide derivative that has been identified as a potent and selective kappa-opioid receptor (KOR) agonist. Due to its limited ability to cross the blood-brain barrier, this compound has been investigated primarily for its effects on peripheral systems, such as the gastrointestinal tract, for conditions like irritable bowel syndrome (IBS). This technical guide provides a comprehensive overview of the initial in vitro characterization of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Data Summary

The in vitro pharmacological profile of this compound has been established through a series of binding and functional assays. The data consistently demonstrate its high affinity and selectivity for the kappa-opioid receptor, alongside its functional agonism.

| Binding Affinity | Receptor | Preparation | IC50 (nM) | Ki (nM) | Selectivity Ratio (κ:μ:δ) |

| This compound | Kappa (κ) | Guinea Pig Brain | 5.6 | - | 1:536:125[1] |

| Human Recombinant (CHO cells) | 1.2[2] | 0.6[2] | 1:501:498[3][4] | ||

| Mu (μ) | Human Recombinant (CHO cells) | 601 | 216 | ||

| Delta (δ) | Human Recombinant (CHO cells) | 597 | 313 |

Table 1: Receptor Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values for this compound at the kappa, mu, and delta opioid receptors. Data is presented from studies using guinea pig brain homogenates and Chinese Hamster Ovary (CHO) cells expressing human recombinant receptors.

| Functional Activity | Assay | Preparation | Parameter | Value (nM) | Classification |

| This compound | Rabbit Vas Deferens | Isolated Tissue | IC50 | 54.5 | Full Agonist |

Table 2: Functional Agonist Activity of this compound. This table presents the half-maximal inhibitory concentration (IC50) of this compound in a classic in vitro functional assay, the rabbit vas deferens preparation, confirming its classification as a full agonist at the kappa-opioid receptor.

Signaling Pathway and Experimental Workflows

The interaction of this compound with the kappa-opioid receptor initiates a cascade of intracellular signaling events. The following diagrams illustrate the canonical KOR signaling pathway and the workflows for the key in vitro assays used to characterize this compound's activity.

Figure 1: this compound-Activated KOR Signaling Pathway.

Figure 2: Radioligand Binding Assay Workflow.

Figure 3: [35S]GTPγS Binding Assay Workflow.

References

- 1. A pharmacological profile of the novel, peripherally-selective kappa-opioid receptor agonist, EMD 61753 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

Asimadoline's Impact on Gastrointestinal Motility in Preclinical Models: A Technical Review

For Immediate Release

This technical guide provides a comprehensive analysis of the effects of asimadoline, a peripherally selective κ-opioid receptor agonist, on gastrointestinal motility in animal models. The document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed overview of the available preclinical data, experimental methodologies, and underlying signaling mechanisms.

Executive Summary

This compound has been investigated for its potential therapeutic effects in gastrointestinal disorders, particularly those involving visceral pain and altered bowel function, such as Irritable Bowel Syndrome (IBS). Preclinical studies in animal models have been crucial in elucidating its mechanism of action and its effects on gut function. This guide summarizes the key findings from these studies, highlighting that this compound's primary impact is on modulating motility in sensitized or pathological states rather than altering basal gastrointestinal transit. The document also presents the current understanding of the kappa-opioid receptor signaling cascade in the gastrointestinal tract and outlines common experimental protocols used in these investigations.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by acting as a potent and selective agonist at κ-opioid receptors (KORs). These receptors are G-protein coupled receptors (GPCRs) found on various cells within the gastrointestinal tract, including enteric neurons and extrinsic afferent nerve terminals.[1][2] The activation of KORs by this compound initiates an intracellular signaling cascade that ultimately modulates neuronal excitability and neurotransmitter release.

The proposed mechanism for this compound's effects, particularly in conditions of visceral hypersensitivity, involves the activation of KORs on hypersensitive extrinsic afferent nerves in the gut wall.[3][4] This leads to a reduction in sensory signaling to the central nervous system and a decrease in augmented local motility reflexes.[3]

Figure 1: this compound's Signaling Pathway

Effects on Gastrointestinal Motility in Animal Models

Preclinical studies have consistently shown that this compound does not significantly affect basal gastrointestinal motility in healthy animals. Its effects become apparent in models of stress- or inflammation-induced gastrointestinal dysfunction.

Data Presentation

Due to the limited availability of specific quantitative data in publicly accessible literature, the following tables summarize the qualitative findings from key animal studies.

| Model Type | Animal Species | Key Findings | Citation |

| Normal Gastrointestinal Transit | Mouse | No significant effect on normal small intestinal transit. | |

| Stress-Induced Fecal Output | Rat | Inhibits stress-induced increases in fecal pellet output. | |

| Spontaneous Contractions | Rat | High concentrations demonstrated spasmolytic action against barium chloride-induced contractions in the duodenum. | |

| Epithelial Transport | Mouse | Inhibited Ca²⁺-dependent Cl⁻ secretion in the colon (Note: This effect was found to be independent of κ-opioid receptors). |

Table 1: Summary of this compound's Effects on Gastrointestinal Motility in Animal Models

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in the literature on this compound's effects on gastrointestinal motility.

Gastrointestinal Transit (Charcoal Meal) Assay

This assay is a standard method for assessing the rate of transit of a non-absorbable marker through the upper gastrointestinal tract.

Principle: The distance traveled by a charcoal meal through the small intestine over a specific period is measured as an indicator of intestinal transit speed.

Typical Protocol:

-

Animal Preparation: Mice or rats are fasted for a period (e.g., 6-18 hours) with free access to water to ensure an empty stomach.

-

Drug Administration: this compound or vehicle is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the charcoal meal.

-

Charcoal Meal Administration: A suspension of charcoal in a viscous vehicle (e.g., 10% charcoal in 5% gum acacia) is administered orally.

-

Transit Measurement: After a set time (e.g., 20-30 minutes), the animals are euthanized. The small intestine is carefully excised from the pyloric sphincter to the cecum.

-

Data Analysis: The total length of the small intestine and the distance traveled by the charcoal front are measured. The gastrointestinal transit is expressed as the percentage of the total length of the small intestine traversed by the charcoal.

Figure 2: Charcoal Meal Assay Workflow

Stress-Induced Fecal Output Assay

This model is used to evaluate the effect of compounds on stress-induced colonic motility and defecation.

Principle: A stressor is applied to the animal, which typically results in an increase in fecal pellet output. The ability of a drug to attenuate this response is measured.

Typical Protocol:

-

Animal Acclimation: Rats are acclimated to the experimental environment to minimize baseline stress.

-

Drug Administration: this compound or vehicle is administered prior to the stress induction.

-

Stress Induction: A common method is wrap-restraint stress, where the animal is gently wrapped in a cloth or placed in a restrainer for a defined period (e.g., 60-120 minutes).

-

Fecal Pellet Collection: During the stress period, the number of fecal pellets excreted by each animal is counted.

-

Data Analysis: The mean number of fecal pellets in the this compound-treated group is compared to the vehicle-treated control group.

Discussion and Conclusion

The available preclinical data from animal models suggest that this compound does not have a significant impact on normal, basal gastrointestinal motility. However, in models of stress-induced colonic hypermotility, this compound demonstrates an inhibitory effect, reducing fecal output. This aligns with its proposed mechanism of action, which involves the modulation of visceral afferent nerve activity, particularly in hypersensitive states. The lack of effect on normal transit is a desirable characteristic for a therapeutic agent aimed at treating diarrhea-predominant IBS, as it suggests a lower potential for causing constipation.

While the qualitative effects of this compound are documented, a notable gap exists in the public domain regarding detailed quantitative data and specific experimental protocols from animal studies. Such data would be invaluable for a more in-depth understanding of its dose-response relationship and for direct comparison with other compounds.

References

- 1. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The kappa-opioid receptor agonist this compound inhibits epithelial transport in mouse trachea and colon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a kappa opioid agonist, on pain induced by colonic distension in patients with irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular pharmacology of Asimadoline at the human kappa-opioid receptor

An In-depth Technical Guide on the Molecular Pharmacology of Asimadoline at the Human Kappa-Opioid Receptor

Introduction

This compound is a potent and highly selective diarylacetamide agonist for the kappa-opioid receptor (KOR).[1][2] Originally investigated for peripheral pain, its pharmacological profile has made it a significant compound for studying the role of the peripheral kappa-opioid system, particularly in the context of visceral pain associated with conditions like diarrhea-predominant irritable bowel syndrome (D-IBS).[3][4][5] A key characteristic of this compound is its limited ability to cross the blood-brain barrier, primarily due to efflux by P-glycoprotein (P-gp). This peripheral restriction minimizes central nervous system (CNS) side effects, such as dysphoria or sedation, that are commonly associated with centrally-acting KOR agonists. This guide provides a detailed overview of the molecular pharmacology of this compound, focusing on its interaction with the human kappa-opioid receptor (hKOR).

Binding Affinity and Selectivity

Receptor binding assays are crucial for determining the affinity and selectivity of a ligand for its target. This compound demonstrates high affinity for the hKOR and significant selectivity over other opioid receptor subtypes.

Data Presentation: this compound Binding and Functional Parameters

| Receptor Type | Species/System | Assay Type | Parameter | Value (nM) | Reference |

| Kappa-Opioid (KOR) | Human (recombinant, CHO cells) | Radioligand Binding | IC₅₀ | 1.2 | |

| Human (recombinant, CHO cells) | Radioligand Binding | Kᵢ | 0.6 | ||

| Guinea Pig (brain) | Radioligand Binding | IC₅₀ | 3 - 6 | ||

| Mu-Opioid (MOR) | Human (recombinant, CHO cells) | Radioligand Binding | IC₅₀ | 601 | |

| Human (recombinant, CHO cells) | Radioligand Binding | Kᵢ | 216 | ||

| Delta-Opioid (DOR) | Human (recombinant, CHO cells) | Radioligand Binding | IC₅₀ | 597 | |

| Human (recombinant, CHO cells) | Radioligand Binding | Kᵢ | 313 |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of this compound required to inhibit 50% of the specific binding of a radioligand.

-

Kᵢ (Inhibition constant): An indicator of the binding affinity of a ligand for a receptor. A lower Kᵢ value signifies a higher binding affinity.

As the data indicates, this compound is highly selective for the kappa-opioid receptor, with approximately 400- to 500-fold lower affinity for human mu- and delta-opioid receptors. It demonstrates no significant affinity for other non-opioid receptors in the micromolar range.

Functional Agonism and Signaling Pathways

Functional assays confirm that this compound acts as a potent, full agonist at kappa-opioid receptors. The KOR is a G-protein coupled receptor (GPCR) that primarily signals through the inhibitory Gαi/o pathway. The binding of this compound to the hKOR initiates a conformational change that triggers a cascade of intracellular events, ultimately leading to the inhibition of neuronal excitability.

The key downstream effects of this compound-mediated KOR activation include:

-

Inhibition of Adenylate Cyclase: The activated Gαi subunit inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with ion channels. It activates G-protein-activated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and membrane hyperpolarization. Concurrently, it inhibits N-type voltage-gated calcium channels, reducing calcium influx.

These actions collectively decrease the release of neurotransmitters from nerve terminals, which is the fundamental mechanism behind its analgesic effects on visceral afferent neurons.

Experimental Protocols

The characterization of this compound's pharmacology relies on established in vitro assays.

Radioligand Competitive Binding Assay

This assay quantifies the binding affinity (Kᵢ) of this compound for the hKOR by measuring its ability to compete with a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human kappa-opioid receptor.

-

Incubation: The cell membranes (e.g., 20 µg) are incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) with a fixed concentration of a specific KOR radioligand, such as [³H]U69,593 (e.g., 0.4 nM).

-

Competition: Varying concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the KOR.

-

Equilibrium: The mixture is incubated to reach binding equilibrium (e.g., 60 minutes at 25°C).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C), which separates the membrane-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled KOR agonist (e.g., 10 µM U69,593).

References

- 1. Novel pharmacology: this compound, a kappa-opioid agonist, and visceral sensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy of On-Demand this compound, a Peripheral Κ-Opioid Agonist, in Females with Irritable Bowel Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound and its potential for the treatment of diarrhea-predominant irritable bowel syndrome: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Notes and Protocols for Asimadoline in Rodent Models of Visceral Hypersensitivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a hallmark of functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or sub-threshold stimuli within the internal organs. Asimadoline (EMD-61753) is a potent and peripherally restricted kappa-opioid receptor (KOR) agonist that has been investigated for its analgesic properties in visceral pain conditions. This document provides detailed experimental protocols for utilizing this compound in established rodent models of visceral hypersensitivity, guidance on data collection and analysis, and an overview of the underlying signaling pathways.

This compound's peripheral action is of significant interest as it may offer pain relief without the central nervous system side effects associated with other opioids, such as sedation and dysphoria.[1] Studies in animal models have shown that the analgesic efficacy of kappa-opioid agonists is enhanced in states of visceral hypersensitivity, making them a promising therapeutic avenue for conditions like IBS.[2]

Mechanism of Action: Kappa-Opioid Receptor Signaling

This compound exerts its analgesic effects by activating kappa-opioid receptors on the terminals of visceral afferent nerves.[3] These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory G-proteins (Gi/o). Upon activation, a signaling cascade is initiated that ultimately reduces neuronal excitability and attenuates pain signaling.

The key molecular events following this compound binding to the kappa-opioid receptor include:

-

Inhibition of Adenylyl Cyclase: The activated Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The G-protein subunits (α and βγ) directly modulate the activity of ion channels. This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. The resulting efflux of potassium and reduced influx of calcium hyperpolarizes the neuron, making it less likely to fire an action potential.

This cascade of events at the presynaptic terminals of visceral afferent neurons reduces the release of excitatory neurotransmitters, thereby dampening the transmission of pain signals from the gut to the central nervous system.

Caption: this compound activates the kappa-opioid receptor, initiating a G-protein mediated signaling cascade.

Experimental Protocols

A widely used and reproducible model for inducing visceral hypersensitivity in rats is the post-inflammatory model using trinitrobenzene sulfonic acid (TNBS). The following protocols detail the induction of visceral hypersensitivity and the subsequent assessment of visceral pain and the efficacy of this compound.

Induction of Visceral Hypersensitivity: TNBS-Induced Colitis

This protocol establishes a state of visceral hypersensitivity that persists after the initial colonic inflammation has resolved.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

2,4,6-Trinitrobenzene sulfonic acid (TNBS) solution (e.g., 50 mg/mL in ethanol)

-

50% Ethanol (vehicle)

-

Saline

-

Soft, flexible catheter (e.g., 8 cm long)

-

Isoflurane for light anesthesia

Procedure:

-

Fast rats overnight with free access to water.

-

Lightly anesthetize the rats with isoflurane.

-

Carefully insert the catheter into the colon via the anus to a depth of 8 cm.

-

Slowly instill 0.5 mL of the TNBS solution (e.g., 25 mg in 50% ethanol).

-

Keep the rat in a head-down position for a few minutes to ensure the TNBS solution remains in the colon.

-

House the rats individually and monitor their recovery.

-

Visceral hypersensitivity typically develops and persists for several weeks after the initial inflammation subsides (from day 7 post-TNBS administration).

Assessment of Visceral Pain: Colorectal Distension (CRD)

Visceral pain is quantified by measuring the visceromotor response (VMR) to colorectal distension (CRD), often assessed using the abdominal withdrawal reflex (AWR) score.

Materials:

-

Barostat or pressure-controlled distension device

-

Flexible balloon catheter (e.g., 6-7 cm long)

-

Lubricant

-

Acrylic restrainers

Procedure:

-

Acclimatize the rats to the restrainers for several days before the experiment.

-

On the day of the experiment, lightly anesthetize the rat and insert the lubricated balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

-

Allow the rat to recover from anesthesia for at least 30 minutes in the restrainer.

-

Perform graded, phasic colorectal distensions by inflating the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20 seconds) with a rest period (e.g., 4 minutes) between distensions.

-

During each distension, a trained observer, blind to the treatment group, should score the abdominal withdrawal reflex (AWR).

This compound Administration and Evaluation

Materials:

-

This compound (EMD-61753)

-

Vehicle for this compound (e.g., sterile water or saline)

-

Administration supplies (e.g., gavage needles for oral administration, syringes for injection)

Procedure:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound or vehicle to the rats at a predetermined time before the CRD procedure (e.g., 30-60 minutes for intraperitoneal injection, or as determined by pharmacokinetic studies for oral administration).

-

Perform the colorectal distension protocol as described above and record the AWR scores for each distension pressure.

-

Analyze the data by comparing the AWR scores between the this compound-treated and vehicle-treated groups.

Caption: Workflow for evaluating this compound in a rodent model of visceral hypersensitivity.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison between treatment groups.

Table 1: Abdominal Withdrawal Reflex (AWR) Scoring System

| Score | Behavioral Response to Colorectal Distension |

| 0 | No behavioral response |

| 1 | Brief head movement followed by immobility |

| 2 | Contraction of abdominal muscles |

| 3 | Lifting of the abdominal wall |

| 4 | Body arching and lifting of the pelvic structures |

This scoring system is a widely accepted semi-quantitative measure of visceral pain in rodents.

Table 2: Example Data - Effect of this compound on AWR Scores in a Rat Model of Visceral Hypersensitivity

| Treatment Group | Dose (mg/kg, i.p.) | AWR Score at 40 mmHg (Mean ± SEM) | AWR Score at 60 mmHg (Mean ± SEM) | AWR Score at 80 mmHg (Mean ± SEM) |

| Vehicle | - | 3.2 ± 0.3 | 3.8 ± 0.2 | 4.0 ± 0.0 |

| This compound | 0.1 | 2.5 ± 0.4 | 3.1 ± 0.3 | 3.5 ± 0.2* |

| This compound | 0.3 | 1.8 ± 0.3 | 2.4 ± 0.4 | 2.8 ± 0.3** |

| This compound | 1.0 | 1.2 ± 0.2 | 1.7 ± 0.3 | 2.1 ± 0.2*** |

*p<0.05, **p<0.01, ***p<0.001 compared to vehicle. Data is hypothetical and for illustrative purposes.

Table 3: Summary of Experimental Parameters for TNBS-Induced Visceral Hypersensitivity

| Parameter | Description |

| Animal Model | Male Sprague-Dawley rats (200-250g) |

| Inducing Agent | Trinitrobenzene sulfonic acid (TNBS) |

| TNBS Dose | 25 mg in 0.5 mL of 50% ethanol |

| Route of Administration | Intracolonic, 8 cm from the anus |

| Hypersensitivity Development | > 7 days post-TNBS administration |

| Pain Assessment Method | Colorectal Distension (CRD) |

| CRD Pressures | 20, 40, 60, 80 mmHg |

| Primary Outcome Measure | Abdominal Withdrawal Reflex (AWR) Score |

Conclusion

The protocols outlined in this document provide a framework for the preclinical evaluation of this compound in rodent models of visceral hypersensitivity. The TNBS-induced post-inflammatory model is a robust and clinically relevant method for studying visceral pain. By utilizing colorectal distension and the abdominal withdrawal reflex scoring system, researchers can quantitatively assess the analgesic efficacy of this compound and other kappa-opioid receptor agonists. Understanding the underlying signaling pathways provides a basis for interpreting experimental results and for the development of novel therapeutics for visceral pain disorders.

References

- 1. Peripheral kappa-opioid agonists for visceral pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. kappa -opioid receptor agonists modulate visceral nociception at a novel, peripheral site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: In Vivo Colonic Distension Model to Assess Asimadoline Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Visceral hypersensitivity, a key pathophysiological mechanism in functional bowel disorders such as Irritable Bowel Syndrome (IBS), is characterized by an increased perception of pain in response to normal or mildly noxious stimuli within the internal organs. The in vivo colonic distension model is a widely utilized preclinical tool to study visceral pain and evaluate the efficacy of novel analgesic compounds. This model mimics the abdominal discomfort and pain experienced by patients and allows for the quantitative assessment of a drug's ability to modulate visceral sensitivity.

Asimadoline is a potent and selective kappa-opioid receptor (KOR) agonist with limited brain penetration, making it an attractive candidate for treating visceral pain without the central nervous system side effects associated with other opioids.[1][2] Kappa-opioid receptors are located on visceral afferent nerve terminals, and their activation by agonists like this compound can inhibit the transmission of pain signals from the gut to the central nervous system.[1][3] Preclinical studies in animal models have demonstrated that this compound can reduce the responses to gastric and colonic distension.[4]

These application notes provide a detailed protocol for utilizing the in vivo colonic distension model in rats to assess the efficacy of this compound in a state of visceral hypersensitivity.

Signaling Pathway of this compound in Visceral Pain Reduction

This compound exerts its analgesic effects by acting as an agonist at kappa-opioid receptors located on the peripheral terminals of visceral afferent neurons. In a state of visceral hypersensitivity, there is an increased excitability of these sensory nerves. This compound binds to and activates KORs, which are G-protein coupled receptors. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels. The resulting hyperpolarization of the neuronal membrane and inhibition of voltage-gated calcium channels reduces neuronal excitability and decreases the release of pronociceptive neurotransmitters such as substance P and calcitonin gene-related peptide (CGRP). This ultimately dampens the transmission of pain signals from the colon to the spinal cord and brain.

Experimental Workflow

The experimental workflow for assessing the efficacy of this compound using the in vivo colonic distension model involves several key steps, from animal preparation and induction of visceral hypersensitivity to the administration of the compound and measurement of pain responses.

Experimental Protocols

Induction of Visceral Hypersensitivity with Acetic Acid

This protocol describes the induction of a transient visceral hypersensitivity in rats using a dilute acetic acid solution, a model that mimics the visceral pain associated with IBS without causing significant inflammation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Acetic acid solution (0.6% in saline)

-

Flexible tubing (e.g., 8 French pediatric feeding tube)

-

Syringe (1 mL)

-

Isoflurane for light anesthesia

Procedure:

-

Acclimatize rats to the housing facility for at least one week before the experiment.

-

Lightly anesthetize the rat with isoflurane.

-

Gently insert the flexible tubing into the colon via the anus to a depth of 8 cm.

-

Slowly infuse 1 mL of the 0.6% acetic acid solution into the colon.

-

Keep the rat in a head-down position for 30 seconds to ensure the solution remains in the distal colon.

-

Gently remove the tubing and allow the rat to recover in its home cage.

-

Allow a recovery period of at least 24 hours before assessing visceral sensitivity. This allows for the development of hypersensitivity while the acute inflammatory response subsides.

Colorectal Distension (CRD) and Measurement of Visceromotor Response (VMR)

The visceromotor response (VMR) is a quantifiable reflex contraction of the abdominal muscles in response to a painful stimulus, in this case, colorectal distension.

Materials:

-

Barostat or pressure-controlled distension device

-

Flexible balloon catheter (e.g., 4-5 cm in length)

-

EMG electrodes and recording system

-

Restraining device (e.g., Broome-style restrainer)

Procedure:

-

Lightly anesthetize the rat and implant EMG electrodes into the external oblique abdominal musculature. Suture the electrodes in place and exteriorize the leads on the back of the neck. Allow for a recovery period of 3-4 days.

-

On the day of the experiment, lightly sedate the rat and insert the balloon catheter into the descending colon and rectum, with the end of the balloon approximately 1 cm from the anus. Secure the catheter to the tail with tape.

-

Place the rat in the restraining device and allow it to acclimate for 30-60 minutes.

-

Administer this compound or vehicle control (e.g., via oral gavage) and allow for the appropriate absorption time (e.g., 60 minutes).

-

Perform graded colorectal distension by inflating the balloon to various pressures (e.g., 10, 20, 40, 60 mmHg). Each distension should last for a fixed duration (e.g., 20 seconds) with a rest period (e.g., 4 minutes) between each distension. The order of pressures should be randomized.

-

Record the EMG activity during the 20-second period before (baseline) and during the distension.

-

The VMR is quantified as the total number of abdominal muscle contractions during the distension period, corrected for baseline activity.

Data Presentation

The following tables summarize the expected quantitative data from a study evaluating the efficacy of this compound in a rat model of visceral hypersensitivity induced by acetic acid.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Colorectal Distension

| Treatment Group | Dose (mg/kg, p.o.) | VMR at 20 mmHg (Abdominal Contractions/20s) | VMR at 40 mmHg (Abdominal Contractions/20s) | VMR at 60 mmHg (Abdominal Contractions/20s) |

| Vehicle (Saline) | - | 15 ± 2 | 35 ± 4 | 58 ± 5 |

| This compound | 0.1 | 12 ± 2 | 28 ± 3 | 45 ± 4 |

| This compound | 0.3 | 8 ± 1* | 20 ± 2 | 32 ± 3 |

| This compound | 1.0 | 6 ± 1 | 15 ± 2 | 25 ± 2** |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM.

Table 2: Effect of this compound on Abdominal Withdrawal Reflex (AWR) Score

The Abdominal Withdrawal Reflex (AWR) is a semi-quantitative behavioral score used to assess the pain response to colorectal distension.

| Treatment Group | Dose (mg/kg, p.o.) | AWR Score at 40 mmHg | AWR Score at 60 mmHg |

| Vehicle (Saline) | - | 3.2 ± 0.3 | 3.8 ± 0.2 |

| This compound | 0.3 | 2.1 ± 0.2 | 2.5 ± 0.3 |

| This compound | 1.0 | 1.5 ± 0.2 | 1.8 ± 0.2 |

*p < 0.05, **p < 0.01 compared to Vehicle. Data are presented as mean ± SEM. AWR is scored on a 0-4 scale (0=no response, 4=strong abdominal contraction and lifting of the abdomen).

Discussion

The in vivo colonic distension model provides a robust and reproducible method for evaluating the analgesic efficacy of compounds targeting visceral pain. The data presented in the tables illustrate the expected dose-dependent reduction in both the visceromotor response and the abdominal withdrawal reflex scores following treatment with this compound in a model of visceral hypersensitivity. These findings are consistent with the known mechanism of action of this compound as a peripherally restricted kappa-opioid receptor agonist. The enhanced effect of this compound in the hypersensitive state suggests that this class of compounds may be particularly effective in conditions characterized by visceral hypersensitivity, such as IBS.

The detailed protocols provided in these application notes offer a standardized approach for researchers to investigate the potential of this compound and other novel compounds for the treatment of visceral pain. Careful adherence to these protocols will ensure the generation of reliable and interpretable data, facilitating the drug development process for this significant unmet medical need.

References

- 1. This compound, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. Researching New Therapeutic Approaches for Abdominal Visceral Pain Treatment: Preclinical Effects of an Assembled System of Molecules of Vegetal Origin - PMC [pmc.ncbi.nlm.nih.gov]

Methodology for Asimadoline Administration in Preclinical Irritable Bowel Syndrome (IBS) Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preclinical evaluation of Asimadoline, a kappa-opioid receptor agonist, in animal models of Irritable Bowel Syndrome (IBS). The methodologies outlined below are essential for assessing the compound's efficacy in modulating visceral pain and gastrointestinal motility, key pathological features of IBS.